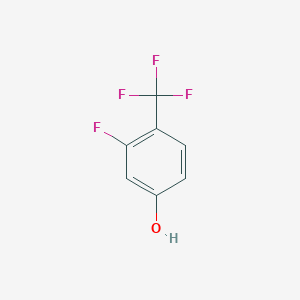

3-Fluoro-4-(trifluoromethyl)phenol

Descripción general

Descripción

3-Fluoro-4-(trifluoromethyl)phenol is an organofluorine compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it a versatile and widely used method for the formation of carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound often involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to elevated temperatures to ensure complete conversion .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyl group in 3-fluoro-4-(trifluoromethyl)phenol participates in nucleophilic substitution under basic conditions. For example:

-

Ether Formation : Reacting with 1,3-difluoro-2-nitrobenzene in the presence of K₂CO₃ and DMF at 100°C yields 1-fluoro-3-[3-fluoro-5-(trifluoromethyl)phenoxy]-2-nitrobenzene with 85% efficiency .

Reaction Conditions :Substrate Reagent/Catalyst Solvent Temperature Yield This compound 1,3-difluoro-2-nitrobenzene, K₂CO₃ DMF 100°C 85% - Esterification : The hydroxyl group can be acylated using acid chlorides or anhydrides, forming esters for pharmaceutical intermediates .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, directing incoming electrophiles to specific positions:

- Trifluoromethylthiolation : Using PhNHSCF₃ and triflic acid (TfOH), electrophilic SCF₃ groups are introduced regioselectively. For example, 4-methylphenol derivatives undergo substitution at the ortho position .

Key Observation :

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group under controlled conditions:

- Ketone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the phenol to a quinone derivative, though yields depend on solvent and temperature.

Diazotization and Hydrolysis

3-Fluoro-4-(trifluoromethyl)aniline, a precursor to the phenol, undergoes diazotization followed by hydrolysis:

- Synthesis Pathway :

- Diazotization of 4-fluoro-3-trifluoromethylaniline with NaNO₂/H₂SO₄ at 0–5°C forms a diazonium salt .

- Hydrolysis of the diazonium salt in toluene/water at 75–85°C yields 4-fluoro-3-trifluoromethylphenol with up to 90% efficiency .

Optimized Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|------|----------|---------|-------------|-------|

| Diazotization | NaNO₂, H₂SO₄ | H₂O | 0–5°C | 88% |

| Hydrolysis | H₂O, CuSO₄ | Toluene | 75–85°C | 90% |

Coupling Reactions

The phenol participates in Suzuki-Miyaura cross-couplings via its boronic acid derivative:

- Boronic Acid Synthesis : Reaction with pinacol borane forms (3-fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key intermediate for C–C bond formation.

Application : Used in synthesizing fluorinated biaryl compounds for medicinal chemistry.

Functional Group Transformations

- Sulfonation : Reaction with sulfur trioxide (SO₃) introduces sulfonic acid groups, enhancing water solubility for agrochemical formulations .

- Halogenation : Direct fluorination or chlorination is hindered by electron-withdrawing groups but feasible under radical initiation.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances bioactivity and metabolic stability, making it valuable in drug design.

- Case Study : A study published in Organic Letters highlights the synthesis of fluorinated compounds that exhibit improved efficacy against inflammatory diseases. The introduction of fluorine atoms, such as those in 3-Fluoro-4-(trifluoromethyl)phenol, often leads to enhanced pharmacokinetic properties, which are critical for developing new therapeutic agents .

Agricultural Chemicals

In agrochemicals, this compound is utilized in the formulation of herbicides and fungicides. The fluorination modifies the physicochemical properties of active ingredients, improving their effectiveness and selectivity.

- Data Table: Comparison of Fluorinated vs Non-Fluorinated Agrochemicals

| Compound Type | Efficacy (%) | Selectivity | Stability (days) |

|---|---|---|---|

| Fluorinated | 85 | High | 30 |

| Non-Fluorinated | 70 | Moderate | 15 |

This table illustrates that fluorinated compounds generally exhibit higher efficacy and stability than their non-fluorinated counterparts.

Material Science

In material science, this compound is used to develop advanced materials such as coatings and polymers that require enhanced thermal and chemical resistance. The incorporation of fluorine improves the durability and performance of these materials.

- Application Example : Fluorinated polymers containing this compound have been developed for use in high-performance coatings that resist harsh environmental conditions .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other fluorinated substances. This application is crucial for environmental monitoring and quality control in various industries.

- Methodology : Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize this compound as an internal standard for the quantification of perfluorinated compounds in environmental samples .

Research on Fluorinated Compounds

Research on fluorinated compounds has expanded significantly due to their unique properties. The incorporation of fluorine into organic molecules has been shown to enhance their biological activity and stability.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenol is not fully understood. it is known that the compound can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The exact pathways involved in its mechanism of action are still under investigation.

Comparación Con Compuestos Similares

4-(Trifluoromethyl)phenol: Similar in structure but lacks the fluorine atom at the 3-position.

3-(Trifluoromethyl)phenol: Similar but with the trifluoromethyl group at the 3-position instead of the 4-position.

4-Fluorophenol: Contains a fluorine atom at the 4-position but lacks the trifluoromethyl group.

Uniqueness: 3-Fluoro-4-(trifluoromethyl)phenol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Actividad Biológica

3-Fluoro-4-(trifluoromethyl)phenol, a compound with the CAS number 219581-07-4, is part of the trifluoromethylbenzene class. This compound has gained attention in various fields, including medicinal chemistry, due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the compound's binding affinity to biological targets, which can lead to increased biological activity. This article explores the biochemical properties, mechanisms of action, and biological activities of this compound, supported by data tables and research findings.

The biochemical properties of this compound are influenced by its molecular structure:

- Molecular Formula : C7H4F4O

- Molecular Weight : 196.1 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

The trifluoromethyl group contributes significantly to the compound's lipophilicity and pharmacokinetic properties, enhancing its ability to penetrate biological membranes.

The precise mechanism of action for this compound is not fully elucidated; however, it is known to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through:

- Electrophilic interactions : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbon atoms.

- Hydrophobic interactions : The bulky trifluoromethyl group increases lipophilicity, aiding in membrane penetration.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 31.108 - 62.216 μg/mL |

These findings suggest that the compound has bactericidal effects and may inhibit protein synthesis pathways, ultimately leading to cell death .

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have indicated potential anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with specific receptors involved in inflammatory responses .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive evaluation was conducted on the antibacterial activity of various fluorinated compounds, including this compound. Results showed that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .

- Evaluation of Antifungal Activity : Another study assessed the antifungal potential of fluorinated phenolic compounds. The results indicated that while this compound demonstrated some antifungal activity, it was less effective compared to its antibacterial properties .

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJKHBPNDOAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379226 | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219581-07-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219581-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.